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Abstract

AZD1940, a novel peripherally selective cannabinoid CB1/CB2 receptor agonist, was
developed by AstraZeneca for the treatment of neuropathic pain. Preclinical studies in rodent
models of inflammatory and neuropathic pain suggested a promising analgesic profile with
minimal central nervous system (CNS) penetration. However, the compound failed to
demonstrate efficacy in human clinical trials for acute pain and produced unexpected centrally-
mediated side effects. This technical guide provides a comprehensive overview of the
development history of AZD1940, summarizing its mechanism of action, preclinical rationale,
and the outcomes of its clinical evaluation. Detailed methodologies for the key clinical trials are
provided, along with a summary of the available quantitative data.

Introduction

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their
endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and
degradation, plays a crucial role in modulating pain and inflammation. While activation of CB1
receptors in the CNS produces analgesia, it is also associated with undesirable psychoactive
effects. This has driven the development of peripherally restricted cannabinoid agonists that
aim to provide pain relief by targeting peripheral CB1 and CB2 receptors, thereby avoiding
central side effects. AZD1940 was designed as such a molecule, demonstrating high affinity for
both CB1 and CB2 receptors with the goal of treating neuropathic pain.[1]
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Mechanism of Action and Preclinical Development

AZD1940 is an orally active, full agonist at both human CB1 and CB2 receptors.[1] The
rationale for its development was based on the principle of activating peripheral cannabinoid
receptors to induce analgesia without the psychoactive effects associated with central CB1
receptor activation.[1]

Preclinical Pharmacology

Detailed quantitative data from the preclinical pharmacology of AZD1940, including specific
binding affinities (Ki), in-vitro functional potencies (EC50 or IC50) from assays such as GTPyS,
and comprehensive pharmacokinetic profiles in animals, are not extensively reported in publicly
available literature. The available information indicates that AZD1940 showed a CB1 receptor-
dependent analgesic effect in rodent models of inflammatory and neuropathic pain.[1]
Furthermore, preclinical studies in both rats and primates suggested low brain uptake of the
compound at doses that produced anti-nociceptive effects.[1]

Preclinical Pain Models

The specific protocols for the inflammatory and neuropathic pain models used in the preclinical
evaluation of AZD1940 are not detailed in the available literature. Generally, such models
involve inducing an inflammatory state in the paw of a rodent (e.g., using carrageenan or
Complete Freund's Adjuvant) or creating a nerve injury to mimic neuropathic pain, followed by
assessment of pain behaviors.

Clinical Development

The clinical development of AZD1940 focused on evaluating its analgesic efficacy and safety in
humans. Two key Phase Il studies were conducted: one in a model of acute inflammatory pain
induced by capsaicin and another in a post-operative dental pain model.

Human Capsaicin-Induced Pain and Hyperalgesia Study

This study aimed to assess the analgesic and psychoactive effects of AZD1940 in a human
model of experimental pain.[2]

This was a randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-
over study involving 44 healthy male volunteers.[2] Participants received single oral doses of
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400 pg or 800 pg of AZD1940, or a placebo.[2]
e Pain Induction:
o Ongoing Pain: Assessed after intradermal injections of capsaicin into the forearm.[2]

o Hyperalgesia: Primary and secondary hyperalgesia were induced by the topical
application of capsaicin cream on the calf.[2]

e Outcome Measures:
o Pain Intensity: Measured using a 0-100 mm Visual Analogue Scale (VAS).[2]

o Heat Pain Thresholds and Area of Mechanical Allodynia: Used to assess primary and
secondary hyperalgesia, respectively.[2]

o Central Nervous System Effects: Subjective mood and psychoactive effects were
assessed using the Visual Analogue Mood Scale (VAMS). The VAMS consists of several
100-mm lines where subjects rate feelings such as 'stimulated’, 'high’, ‘anxious', 'sedated’,
and 'down'.[2]

AZD1940 did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[2]
However, it did produce mild, dose-dependent CNS effects, with subjects reporting feeling
more 'high' and 'sedated' on the VAMS.[2] Mild-to-moderate CNS-related and gastrointestinal
adverse events were also reported.[2]

Post-Operative Pain in Third Molar Extraction Study

This study was designed to evaluate the analgesic efficacy of AZD1940 in a real-world acute
pain setting.[3]

This was a randomized, double-blind, placebo-controlled study in 151 patients undergoing
surgical removal of an impacted lower third molar.[3] Patients were randomized to receive a
single oral dose of 800 ug AZD1940, 500 mg naproxen (as a positive control), or placebo,
administered 1.5 hours before surgery.[3]

e Outcome Measures:
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o Primary Endpoint: Pain intensity as measured by the Area Under the Curve (AUC) of the
VAS score from 0 to 8 hours post-surgery (Pain VAS AUCO0-8h).[4]

o Secondary Endpoints: Included pain on jaw movement (VASJM AUCO0-8h), time to rescue
medication request, and subjective cannabinoid effects assessed by the VAMS.[3]

There was no statistically significant difference in pain relief between AZD1940 and placebo.[3]
In contrast, naproxen provided significant pain relief compared to placebo.[3] Patients who
received AZD1940 did report statistically significant increases in feeling "sedated" and "high"
on the VAMS compared to placebo.[3] The most common adverse events associated with
AZD1940 were postural dizziness, nausea, hypotension, and headache.[3]

Data Presentation

Table 1: Summary of AZD1940 Clinical Trials

Study Parameter

Human Capsaicin-Induced
Pain Study[2]

Third Molar Extraction Pain
Study[3][4]

Study Design

Randomized, double-blind,

placebo-controlled, cross-over

Randomized, double-blind,

placebo- and active-controlled

Patient Population

44 healthy male volunteers

151 patients undergoing third
molar extraction

Treatments

AZD1940 (400 ug, 800 pg),
Placebo

AZD1940 (800 ug), Naproxen
(500 mg), Placebo

Primary Outcome

Pain intensity on VAS

Pain VAS AUCO0-8h

Efficacy Results

No significant difference from

placebo

No significant difference from

placebo

Key Adverse Events

Mild-to-moderate CNS and

gastrointestinal effects

Postural dizziness, nausea,

hypotension, headache
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Caption: Simplified signaling pathway of AZD1940 via CB1/CB2 receptors.
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Experimental Workflow: Third Molar Extraction Study
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Caption: Workflow of the AZD1940 third molar extraction clinical trial.

Discussion and Conclusion

The development of AZD1940 highlights the challenges in translating preclinical analgesic
efficacy into clinical success, particularly for non-opioid pain targets. Despite a strong
preclinical rationale for a peripherally restricted cannabinoid agonist, AZD1940 failed to
demonstrate analgesic efficacy in two different human acute pain models.[2][3] The emergence
of centrally mediated side effects, such as dizziness and feelings of being "high," was
unexpected given the preclinical data suggesting low brain penetration.[1][2][3] This
discrepancy suggests that either the brain exposure was higher than predicted in humans at
the doses tested, or that the compound's effects were more sensitive to minimal CNS receptor
occupancy than anticipated.

The failure of AZD1940 underscores the complexities of cannabinoid pharmacology and the
difficulty of developing peripherally selective drugs that are devoid of central effects at clinically
effective doses. For researchers and drug developers, the story of AZD1940 serves as a
critical case study in the development of cannabinoid-based therapeutics and emphasizes the
need for improved translational models to better predict human outcomes from preclinical data.
The development of AZD1940 by AstraZeneca was ultimately discontinued.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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